molecular formula C15H21F3N2O B6012867 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

カタログ番号 B6012867
分子量: 302.33 g/mol
InChIキー: RBRMKPCSKJBROQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and drug addiction. The inhibition of this receptor has been shown to have therapeutic effects in various neurological disorders, making MTEP a promising drug candidate.

作用機序

The exact mechanism of action of MTEP is not fully understood. Further research is needed to elucidate its mechanism of action and identify potential off-target effects.
Conclusion
2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor has been shown to have beneficial effects on cognitive function, anxiety, and drug addiction. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.

実験室実験の利点と制限

MTEP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selectivity: MTEP is a selective antagonist of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
2. Potency: MTEP has a high potency for the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor, allowing for the use of lower concentrations in lab experiments.
Limitations:
1. Cost: The synthesis of MTEP is a complex process that requires specialized equipment and expertise, making it a costly compound to produce.
2. Specificity: MTEP may have off-target effects on other receptors, making it difficult to attribute observed effects solely to the inhibition of the 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol receptor.

将来の方向性

There are several future directions for research on MTEP. Some of these include:
1. Clinical Trials: The therapeutic potential of MTEP in various neurological disorders needs to be evaluated in clinical trials.
2. Development of Novel Compounds: The synthesis of MTEP is a complex process that requires specialized equipment and expertise. The development of simpler, more cost-effective compounds with similar pharmacological properties could lead to the development of more effective treatments for neurological disorders.
3.

合成法

The synthesis of MTEP involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)benzylamine with 2-chloroethanol to form 2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}ethanol. This intermediate is then reacted with methyl iodide to form the final product, 2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol. The synthesis of MTEP is a complex process that requires specialized equipment and expertise.

科学的研究の応用

MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders. Some of the areas of research include:
1. Autism Spectrum Disorder: MTEP has been shown to improve social behavior and reduce repetitive behaviors in animal models of autism spectrum disorder.
2. Parkinson's Disease: MTEP has been shown to reduce motor deficits and improve cognitive function in animal models of Parkinson's disease.
3. Fragile X Syndrome: MTEP has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.

特性

IUPAC Name

2-[1-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O/c1-19-6-7-20(11-14(19)5-8-21)10-12-3-2-4-13(9-12)15(16,17)18/h2-4,9,14,21H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRMKPCSKJBROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。